1,4-Dibenzhydrylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 | |
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-29-3 | |
| Record name | 1,4-dibenzhydrylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base (e.g., DBU) and protection-deprotection steps using groups like tert-butyloxycarbonyl (Boc) or benzyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
1,4-Dibenzhydrylpiperazine exhibits a variety of pharmacological activities, making it a candidate for several therapeutic applications:
- Antitussive Activity : Research indicates that derivatives of this compound possess antitussive properties. A study demonstrated that a related compound significantly inhibited cough reflexes in anesthetized cats, suggesting potential use in treating cough-related disorders .
- Antihistaminic Effects : The compound has shown promise as an antihistamine. In vitro experiments indicated that it effectively antagonizes histamine-induced bronchospasms in guinea pigs, which could be beneficial for allergic reactions and asthma management .
- Sedative and Analgesic Properties : The sedative effects of this compound derivatives have been documented, with potential applications in pain management. Its analgesic properties were highlighted in studies where it demonstrated effectiveness comparable to established analgesics .
- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory activity. It may serve as a therapeutic agent in conditions characterized by inflammation .
Anticancer Applications
Recent studies have explored the anticancer potential of this compound derivatives:
- Cell Line Studies : A series of synthesized derivatives were tested against various cancer cell lines, including HeLa and HL-60. Results indicated moderate to good cytotoxic activity against these cell lines, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .
- Mechanism of Action : Some derivatives have been reported to induce apoptosis in cancer cells and inhibit topoisomerase II activity, a critical target in cancer therapy. This mechanism underlines the potential of this compound as a scaffold for developing new anticancer agents .
Anticonvulsant Activity
Research has also investigated the anticonvulsant properties of this compound:
- Seizure Models : In animal models, compounds derived from this compound were tested for their ability to prevent seizures induced by electrical stimulation. The results indicated significant anticonvulsant activity, positioning these compounds as potential treatments for epilepsy .
Table 1: Summary of Pharmacological Activities
Case Study: Anticancer Activity Evaluation
A notable study synthesized various 1-benzhydryl-4-cinnamylpiperazine derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity. For instance, compound 9j showed an IC50 value indicating effective inhibition at micromolar concentrations against HeLa cells .
Mechanism of Action
The mechanism of action of 1,4-Dibenzhydrylpiperazine involves its interaction with specific molecular targets. For instance, as an angiotensin-converting enzyme inhibitor, it binds to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in blood pressure through the inhibition of vasoconstriction pathways.
Comparison with Similar Compounds
Key Properties:
- Structure : The piperazine ring adopts a chair conformation, as confirmed by single-crystal X-ray studies .
- Applications : Primarily used as a reference standard in pharmaceutical impurity profiling (e.g., cinnarizine impurity E) .
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below compares 1,4-dibenzhydrylpiperazine with three structurally related piperazine derivatives:
Key Observations :
- Steric Effects : Benzhydryl groups in this compound increase molecular weight by ~58% compared to 1,4-dibenzylpiperazine, significantly impacting solubility and reactivity .
- Lipophilicity : The logP value (predicted via XLogP3) for benzhydryl derivatives is higher than benzyl analogs, suggesting enhanced membrane permeability .
Biological Activity
1,4-Dibenzhydrylpiperazine (DBHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.
Chemical Structure
The chemical structure of this compound features a piperazine ring substituted with two benzhydryl groups at the 1 and 4 positions. This unique arrangement contributes to its interaction with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with benzhydryl piperazine moieties have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
- Anticancer Properties : Studies have shown that derivatives of benzhydrylpiperazine can inhibit cancer cell proliferation. For example, certain synthesized hybrids exhibited promising cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
- Anticonvulsant Effects : DBHP derivatives have been evaluated for their anticonvulsant activity using models such as the maximal electroshock seizure test. Some compounds showed significant protective effects against seizures .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Some benzhydrylpiperazines act as calcium channel blockers, which may contribute to their anticonvulsant and antihypertensive effects .
- Receptor Interaction : DBHP interacts with various receptors, including dopamine and serotonin receptors, influencing neurotransmitter release and signaling pathways .
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in drug metabolism or disease progression, enhancing their therapeutic potential .
Case Study 1: Antituberculosis Activity
A study synthesized novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids that were tested for antituberculosis activity. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.78 to >25 μg/mL against Mycobacterium tuberculosis H37Rv strain. Notably, some hybrids exhibited MIC values comparable to standard treatments like ethambutol and rifampicin .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |
|---|---|---|---|
| 7a | 1.56 | >50 | >30 |
| 7r | 1.56 | >50 | >30 |
| Isoniazid | 0.05 | 97 | >25 |
| Rifampicin | 0.1 | 90 | >25 |
Case Study 2: Anticonvulsant Activity
In another study focusing on anticonvulsant activity, various derivatives of DBHP were synthesized and tested. Compounds demonstrated varying degrees of efficacy in preventing seizures. The structure-activity relationship indicated that the presence of hydrophobic groups enhanced anticonvulsant properties while minimizing neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
